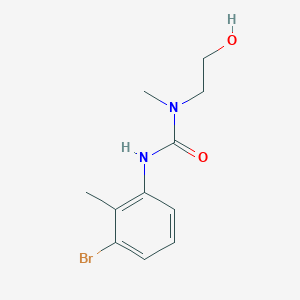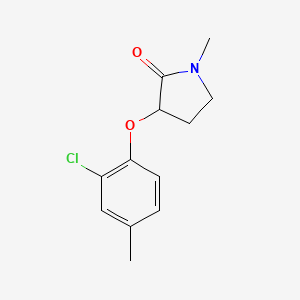![molecular formula C19H26N2O B7593031 Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone, also known as CMP or Compound 1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone is not fully understood, but several studies have suggested that the compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways. For instance, Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer invasion and metastasis. Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has been shown to exhibit several biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes. Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has several advantages for lab experiments. The compound is relatively easy to synthesize, and its structure can be easily modified to improve its potency and selectivity. Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has also been shown to exhibit low toxicity in vitro and in vivo, making it a safe candidate for preclinical studies. However, one limitation of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone. One direction is to investigate the potential of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore the structure-activity relationship of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone and its analogs to improve its potency and selectivity. Additionally, the development of novel drug delivery systems for Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Conclusion:
In conclusion, Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone is a promising chemical compound with potential therapeutic applications. The compound has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. The synthesis of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone is relatively easy, and the compound has low toxicity in vitro and in vivo. However, further research is needed to fully understand the mechanism of action of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone involves a multi-step process that includes the reaction of 3-methylaniline with 4-bromo-1-cyclohexene to form 4-(3-methylanilino)cyclohexene. This intermediate is then reacted with 1-(4-piperidinyl)-2-propanone to form Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone. The synthesis of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has been reported in several research articles, and the compound has been synthesized using different methods, including microwave-assisted synthesis and green chemistry approaches.
Applications De Recherche Scientifique
Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has also been shown to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-15-6-5-9-18(14-15)20-17-10-12-21(13-11-17)19(22)16-7-3-2-4-8-16/h2-3,5-6,9,14,16-17,20H,4,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELDGGZQJHPZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)

![N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7592972.png)
![4-[[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-methylamino]methyl]benzonitrile](/img/structure/B7592974.png)
![N-(1-methylsulfanylpropan-2-yl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592976.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea](/img/structure/B7592988.png)
![3-Methyl-3-(2-methylpropyl)-1-[[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7592996.png)
![3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7593009.png)
![3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)

![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)